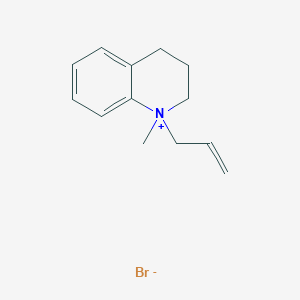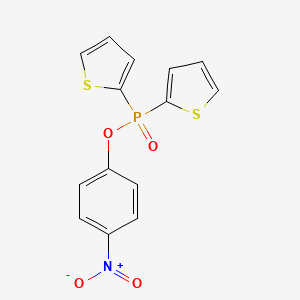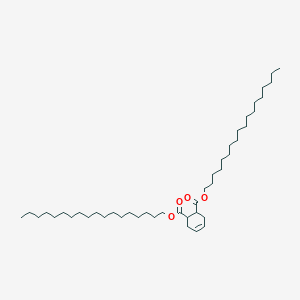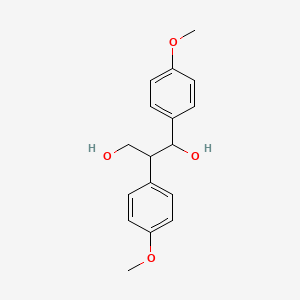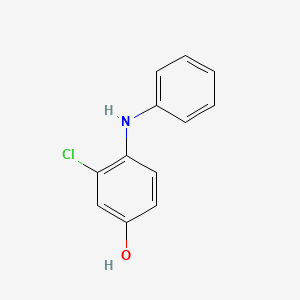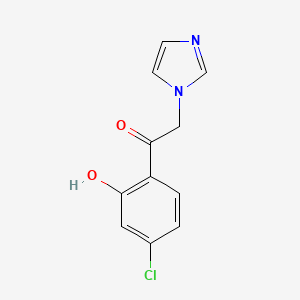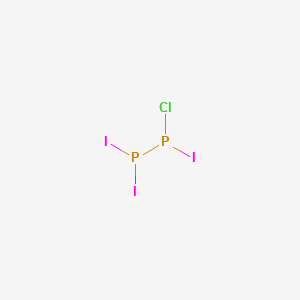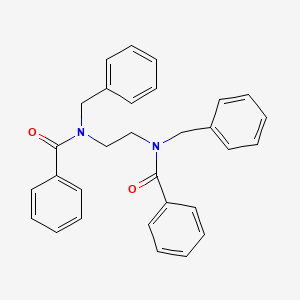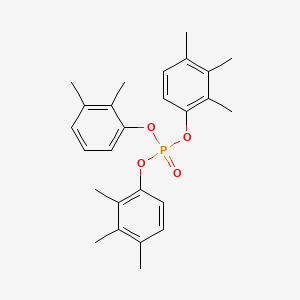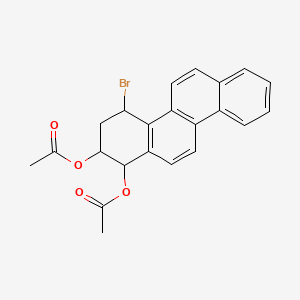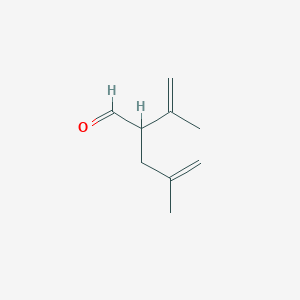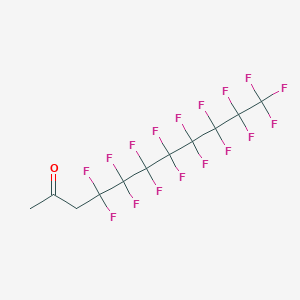![molecular formula C17H16O3S B14419052 2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione CAS No. 85054-03-1](/img/structure/B14419052.png)
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione is an organic compound with a complex structure that includes both sulfinyl and diketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione typically involves the reaction of methanesulfinyl chloride with 1,3-diphenylpropane-1,3-dione under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The diketone moiety can be reduced to diols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The diketone moiety can participate in various redox reactions, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the diketone moiety.
Dimethyl sulfone: Contains a sulfone group but lacks the diketone and phenyl groups.
1,3-Diphenylpropane-1,3-dione: Contains the diketone moiety but lacks the sulfinyl group.
Uniqueness
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione is unique due to the presence of both sulfinyl and diketone functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85054-03-1 |
|---|---|
Molekularformel |
C17H16O3S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(methylsulfinylmethyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O3S/c1-21(20)12-15(16(18)13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI-Schlüssel |
XBSNZVBEAYIEGL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
